![molecular formula C19H22N4O5 B2694171 Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate CAS No. 900292-99-1](/img/structure/B2694171.png)
Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate
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Overview
Description
Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate is a useful research compound. Its molecular formula is C19H22N4O5 and its molecular weight is 386.408. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, focusing on mechanisms such as apoptosis and inhibition of specific enzymes like cyclin-dependent kinases (CDKs) .
Anti-Inflammatory Properties
Pyrimidines, including this compound, exhibit anti-inflammatory effects. They modulate key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. Numerous pyrimidines have demonstrated potent anti-inflammatory activity, making them promising candidates for drug development .
Structure–Activity Relationships (SARs)
Detailed SAR analysis of pyrimidine derivatives is crucial for optimizing their pharmacological properties. Researchers have explored how specific structural modifications impact anti-inflammatory efficacy. These insights guide the design of novel pyrimidine analogs with enhanced activity and minimal toxicity .
Synthetic Methods
Various synthetic routes have been employed to access pyrimidine derivatives. For instance, regioselective reactions of carbonyl compounds (esters, aldehydes, and ketones) with amidines have yielded diverse pyrimidine analogs . Additionally, the use of specific reagents and catalysts has facilitated their synthesis .
Targeting CDK2
The compound’s structure suggests potential interactions with specific cellular targets. Researchers have explored its inhibitory effects on CDK2, a critical enzyme involved in cell cycle regulation. Investigating its binding affinity and selectivity against CDKs provides valuable insights for drug design .
mTOR Inhibition
In a related context, the synthesis of Vistusertib (AZD2014), a novel mTOR inhibitor, involved transformations from a precursor similar to our compound . Understanding the structural relationships between these molecules contributes to the development of targeted therapies.
Mechanism of Action
Target of Action
Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate is a pyrimidine-based compound . Pyrimidines are known to target certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The mode of action of Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, it functions by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate involve the inhibition of the expression and activities of certain vital inflammatory mediators . This leads to a decrease in inflammation and the associated symptoms.
Result of Action
The result of the action of Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate is a reduction in the generation of PGE2 . This leads to a decrease in inflammation and the associated symptoms.
properties
IUPAC Name |
methyl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-12-6-4-7-23-16(12)21-17-13(19(23)26)10-14(22(17)8-5-9-27-2)18(25)20-11-15(24)28-3/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNYDZKHZMSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate |
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